molecular formula C23H20F3N3OS B12033450 2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-51-3

2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12033450
CAS No.: 441783-51-3
M. Wt: 443.5 g/mol
InChI Key: YZENAVOYTHYZJP-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated quinoline intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and molecular switches.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the trifluoromethyl group.

    2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(2-chlorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Contains a chlorophenyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

441783-51-3

Molecular Formula

C23H20F3N3OS

Molecular Weight

443.5 g/mol

IUPAC Name

2-amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H20F3N3OS/c1-12-10-14(13(2)31-12)20-15(11-27)22(28)29(18-8-5-9-19(30)21(18)20)17-7-4-3-6-16(17)23(24,25)26/h3-4,6-7,10,20H,5,8-9,28H2,1-2H3

InChI Key

YZENAVOYTHYZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C(F)(F)F)N)C#N

Origin of Product

United States

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